molecular formula C17H16Cl3NO3 B2517290 N-(5-chloro-2-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide CAS No. 303091-82-9

N-(5-chloro-2-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide

Cat. No.: B2517290
CAS No.: 303091-82-9
M. Wt: 388.67
InChI Key: MLDJERSZZDPAIU-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide is a synthetic organic compound characterized by its complex structure, which includes multiple chlorine atoms and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 2,4-dichlorophenol.

    Formation of Intermediate: The first step involves the reaction of 5-chloro-2-methoxyaniline with butanoyl chloride to form N-(5-chloro-2-methoxyphenyl)butanamide.

    Coupling Reaction: The intermediate is then reacted with 2,4-dichlorophenol in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(5-chloro-2-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways can vary depending on the application, but typically involve binding to active sites or altering the function of target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide: shares structural similarities with other chlorinated phenyl compounds.

    This compound: can be compared to compounds like 2,4-dichlorophenoxyacetic acid (a herbicide) and other chlorinated anilines.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl3NO3/c1-23-16-7-5-12(19)10-14(16)21-17(22)3-2-8-24-15-6-4-11(18)9-13(15)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDJERSZZDPAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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